Pimprinine
Overview
Description
Pimprinine is an indole alkaloid that can be isolated from fermented broths . It is a potent monoamine oxidase inhibitor and has antioxidative and anticonvulsant activities . It can inhibit tremorine-induced tremors and analgesia in mice .
Synthesis Analysis
Pimprinine and its derivatives can be synthesized through various methods. One common method involves the rearrangement of pyrrole-based compounds .Molecular Structure Analysis
Pimprinine has a molecular weight of 198.22 and its molecular formula is C12H10N2O . Its structure contains an indole ring and an oxazole ring, which gives it aromatic properties .Chemical Reactions Analysis
Pimprinine and its derivatives have been found to target the early stages of the EV71 replication in cells, including viral RNA replication and protein synthesis .Physical And Chemical Properties Analysis
Pimprinine is an organic compound that appears as a white crystalline solid . It has a molecular weight of 202.22 g/mol . It is widely used in the pharmaceutical field due to its antibacterial, antiviral, and antifungal activities .Scientific Research Applications
Traditional Medicinal Uses and Biological Activities
Pimprinine, along with other compounds from the Pimpinella species, has been traditionally utilized in various cultures for its therapeutic properties. These species are known for their significant role in traditional medicine across many regions, including Turkey, China, Korea, Iran, Egypt, Palestine, Lebanon, and European countries. The Pimpinella species, particularly Pimpinella anisum, have been recognized for their antimicrobial, antioxidant, enzyme inhibitory, anti-inflammatory, anti-diabetic, and anti-convulsant activities. This wide range of biological activities underscores the potential of Pimprinine and related compounds in traditional and modern medicine applications (Tepe & Tepe, 2015).
Pharmacological and Clinical Potential
Research into the pharmacological properties and clinical potential of compounds related to Pimprinine has explored their effectiveness in various therapeutic areas. For instance, acyclic nucleoside phosphonates, a class of compounds with some structural similarity to Pimprinine, have shown broad-spectrum antiviral activity. This highlights the potential of Pimprinine and its analogs in contributing to the development of new antiviral agents, underscoring the importance of further exploring its pharmacological properties (Naesens et al., 1997).
Future Directions
properties
IUPAC Name |
5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJPGCHCOHYLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159782 | |
Record name | Pimprinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimprinine | |
CAS RN |
13640-26-1 | |
Record name | Pimprinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimprinine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pimprinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMPRININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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